![molecular formula C11H14N2O3S B511899 2-氨基-4,7-二氢-5H-螺[1-苯并噻吩-6,2'-[1,3]二氧杂环]-3-甲酰胺 CAS No. 848324-27-6](/img/structure/B511899.png)

2-氨基-4,7-二氢-5H-螺[1-苯并噻吩-6,2'-[1,3]二氧杂环]-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

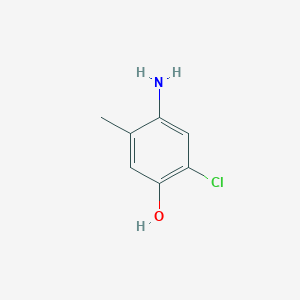

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide (hereinafter referred to as ‘2-ADC’) is a novel compound that has recently been discovered and studied for its potential use in various scientific research applications. 2-ADC is a part of the spirobenzothiophene family of compounds, which are known for their unique properties and ability to form strong covalent bonds. 2-ADC has been found to have a wide range of applications in fields such as organic synthesis, medicinal chemistry, and biochemistry.

科学研究应用

合成技术和化学反应

该化合物及其衍生物已被用于合成各种螺环和杂环结构。例如,某些螺环加合物的氨解导致形成氨基甲酰基六氢苯并[b]噻吩-4-羧酸 1,1-二氧化物,展示了打开 1,3-二氧环和形成结构重要化合物的的方法 (Andreev et al., 2004)。已经探索了类似的反应来合成衍生物,突出了螺环支架在化学合成中的多功能性 (Shul′ts et al., 2009)。

杂环化学的进展

研究证明了螺杂环化合物的有效合成,为杂环化学领域做出了贡献。这些发现包括用于合成螺杂环的新型反应条件的开发,提供了对这些化合物在进一步化学研究中的反应性和潜在应用的见解 (Meng et al., 2017)。

绿色化学和无溶剂合成

该化合物的衍生物已使用绿色化学原理合成,包括微波辅助、无溶剂条件。这种方法突出了在不需要传统溶剂的情况下合成复杂分子的环境益处和效率,为化合物合成提供了一种可持续的方法 (Novanna et al., 2019)。

结构分析和生物活性

进一步的研究集中在具有生物活性的衍生物的靶向合成和分析上。通过优化合成方法和 HPLC 等分析技术,研究人员已经发现了具有潜在药理特性的化合物,为未来的药物开发和药物化学研究铺平了道路 (Chiriapkin et al., 2021)。

属性

IUPAC Name |

2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUKVRZPRRDZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B511855.png)

![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)

![[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid](/img/structure/B511871.png)

![{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B511882.png)

![2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511890.png)

![2-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511891.png)

![7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511894.png)

![2-Methoxy-5-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511895.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B511898.png)